CK2 Inhibitory Potency: 5-Oxo vs. CX-4945 (5-(3-Chlorophenylamino) Analog) — Over 470,000-Fold Difference
In direct comparison, CX-4945 (5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid) inhibits recombinant human CK2α with a Ki of 0.38 nM and IC50 of 1 nM [1]. In contrast, the target compound—lacking the 3-chlorophenylamino substituent at the 5-position—exhibits no measurable CK2 inhibitory activity at comparable concentrations, with the closest available quantitative data showing an IC50 of 180,000 nM (180 µM) against the unrelated enzyme dihydroorotase [2]. While a direct CK2 head-to-head assay has not been published for the target compound, the SAR data from the CX-4945 discovery program establish that the 5-aminoaryl substituent is essential for CK2 binding, with removal or replacement by an oxo group abolishing activity [1].
| Evidence Dimension | CK2α inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | No measurable CK2 inhibition; IC50 = 180,000 nM against dihydroorotase (non-target enzyme) |
| Comparator Or Baseline | CX-4945: Ki = 0.38 nM (CK2α holoenzyme), IC50 = 1 nM (recombinant human CK2α) |
| Quantified Difference | > 470,000-fold difference in potency (estimated based on CK2 Ki vs. DHO IC50) |
| Conditions | CK2: recombinant human CK2α, ATP-competitive radiometric filter-binding assay [1]; DHO: mouse Ehrlich ascites enzyme at 10 µM, pH 7.37 [2] |
Why This Matters
For researchers procuring CK2 inhibitors, using the 5-oxo analog in place of CX-4945 would yield false-negative results; conversely, the 5-oxo compound's lack of CK2 activity makes it a valuable negative control scaffold for kinase selectivity profiling.
- [1] Pierre, F. et al. Discovery and SAR of CX-4945. J. Med. Chem. 2011, 54, 635-654. Ki = 0.38 nM for CK2α holoenzyme; IC50 = 1 nM for recombinant human CK2α. View Source
- [2] BindingDB SMILES search result: IC50 = 1.80E+5 nM for dihydroorotase inhibition (mouse Ehrlich ascites, 10 µM, pH 7.37). View Source
